

# 3-Bromo-1,7-naphthyridin-8(7H)-one CAS 1375301-90-8 properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Bromo-1,7-naphthyridin-8(7H)-one

Cat. No.: B591990

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An In-depth Technical Guide to **3-Bromo-1,7-naphthyridin-8(7H)-one** (CAS 1375301-90-8)

## Introduction

**3-Bromo-1,7-naphthyridin-8(7H)-one** is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines, composed of two fused pyridine rings, represent a privileged scaffold in medicinal chemistry and drug discovery.<sup>[1][2]</sup> The isomeric form and substitutions on the naphthyridine core dictate the molecule's biological activity.<sup>[1]</sup> Derivatives of the parent structure, particularly the 1,8-naphthyridine isomer, have been extensively studied and have shown a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.<sup>[3][4]</sup> This document serves as a technical guide to the known properties, synthesis, and potential biological context of **3-Bromo-1,7-naphthyridin-8(7H)-one** for researchers and drug development professionals.

## Physicochemical and Computational Properties

The fundamental properties of **3-Bromo-1,7-naphthyridin-8(7H)-one** are summarized below. While some physical data like melting point have not been reported, computational predictions and data from commercial suppliers provide valuable insights into the molecule's characteristics.<sup>[5]</sup>

Property	Value	Source(s)
Identifiers		
CAS Number	1375301-90-8	[5][6][7][8]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrN <sub>2</sub> O	[6][7][9][10]
Molecular Weight	225.04 g/mol	[6][7]
MDL Number	MFCD22548037	[5][8]
Physical Properties		
Physical State	Solid	[5]
Boiling Point	468.9°C at 760 mmHg	[7]
Melting Point	No data available	[5]
Computational Data		
Topological Polar Surface Area (TPSA)	45.75 Å <sup>2</sup>	[6]
LogP	1.6856	[6]
Hydrogen Bond Donors	1	[6]
Hydrogen Bond Acceptors	2	[6]
Rotatable Bonds	0	[6]
Specifications		
Purity	≥97-98%	[6][8]

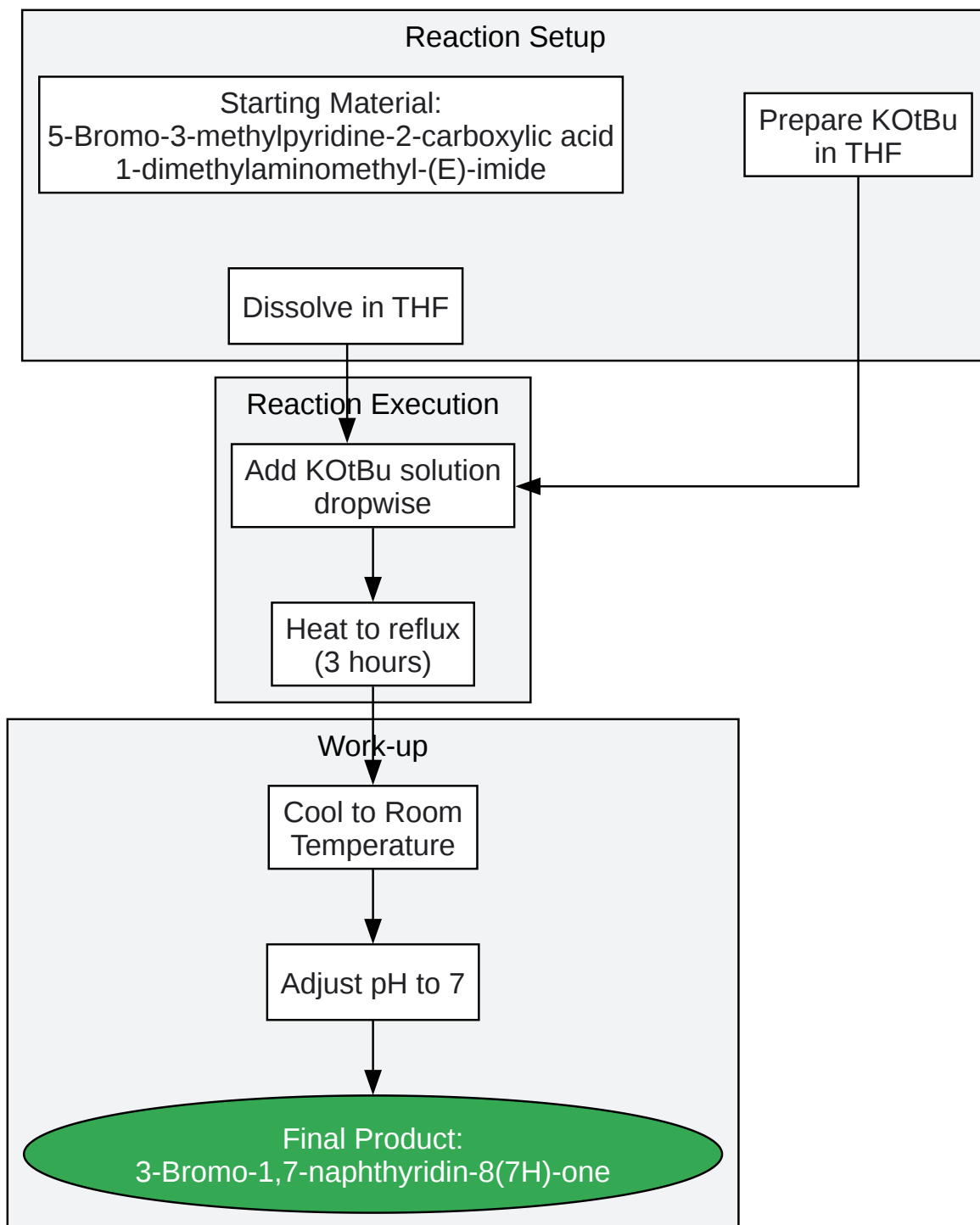
## Synthesis and Characterization

### Synthetic Protocol

A method for the synthesis of 1,7-Naphthyridin-8(7H)-one, 3-bromo- has been documented.[10]  
The procedure involves a cyclization reaction initiated by a strong base.

Starting Material: 5-Bromo-3-methylpyridine-2-carboxylic acid 1-dimethylaminomethyl-(E)-imide.[\[10\]](#) Reagents and Conditions:

- The starting material (9.25 mmol) is dissolved in tetrahydrofuran (THF, 20 mL).[\[10\]](#)
- A solution of potassium tert-butoxide (KOtBu, 13.05 mmol) in THF (30 mL) is added dropwise to the stirred mixture.[\[10\]](#)
- The reaction mixture is heated to reflux and maintained for 3 hours.[\[10\]](#)
- After cooling to room temperature, the pH is adjusted to 7 to yield the final product.[\[10\]](#)



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Workflow for the synthesis of **3-Bromo-1,7-naphthyridin-8(7H)-one**.

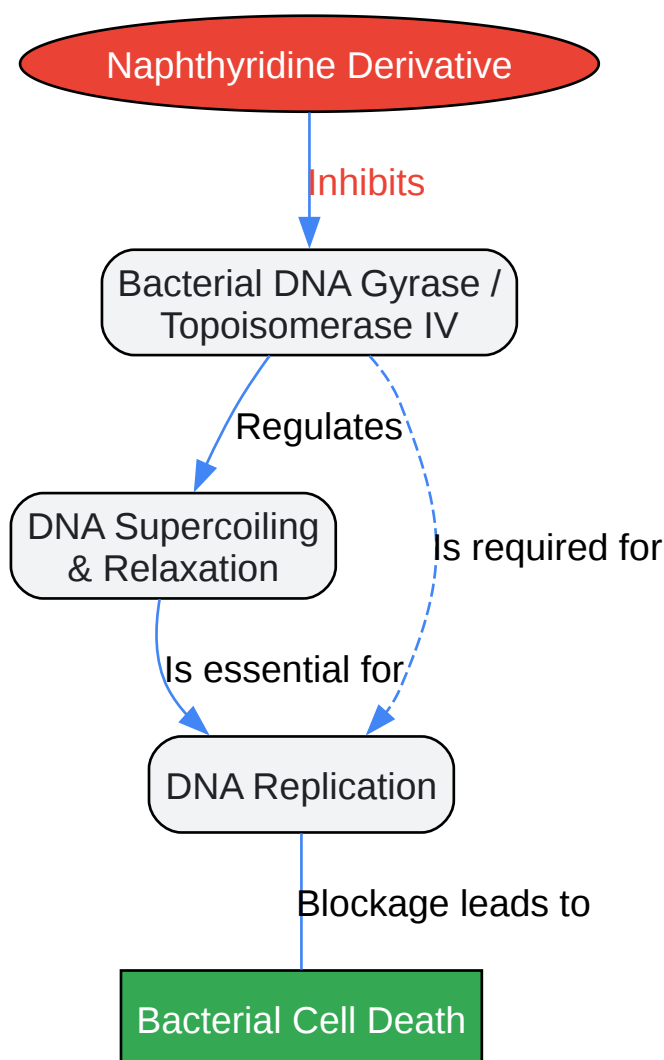
## Analytical Characterization

While specific spectra for this compound are not publicly available, standard analytical techniques are used for characterization. Suppliers indicate the availability of documentation such as NMR, HPLC, and LC-MS data for identity and purity confirmation.<sup>[11][12][13]</sup> The structural elucidation of related naphthyridine derivatives typically involves a combination of 1D (<sup>1</sup>H and <sup>13</sup>C) and 2D NMR experiments (e.g., COSY, HMQC, HMBC) to ensure complete and accurate assignment of all signals.<sup>[14]</sup>

## Biological Activity and Potential Applications

Specific biological studies on **3-Bromo-1,7-naphthyridin-8(7H)-one** have not been identified in the public domain. However, the broader class of naphthyridines is of significant interest to researchers due to a wide spectrum of biological activities.<sup>[1][3]</sup>

- **Anticancer Activity:** Various naphthyridine derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines, including leukemia, breast cancer, and colon adenocarcinoma.<sup>[1][2]</sup> Some compounds, such as vosaroxin, are known to function as topoisomerase II inhibitors.<sup>[4]</sup>
- **Antibacterial Activity:** The naphthyridine scaffold is a core component of quinolone antibiotics, with nalidixic acid being a foundational member of this class.<sup>[2][4]</sup> These compounds often target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.<sup>[15]</sup> Studies have also shown that certain 1,8-naphthyridine derivatives can enhance the activity of existing antibiotics against multi-resistant bacterial strains.<sup>[15][16]</sup>
- **Other Activities:** Naphthyridine derivatives have also been investigated for anti-inflammatory, antiviral, and antihypertensive properties.<sup>[2][4]</sup> More specifically, substituted 1,7-naphthyridines have been optimized as PDE4 inhibitors for the potential treatment of Chronic Obstructive Pulmonary Disease (COPD).<sup>[17]</sup>



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General mechanism of action for naphthyridine-based antibacterial agents.

## Safety and Handling

According to available Safety Data Sheets (SDS), **3-Bromo-1,7-naphthyridin-8(7H)-one** is classified as hazardous.[5][8]

- Hazard Statements:
  - H302: Harmful if swallowed.[5][8]
  - H315: Causes skin irritation.[5][8]

- H319: Causes serious eye irritation.[5][8]
- H335: May cause respiratory irritation.[5][8]
- Handling: Should be handled in accordance with good industrial hygiene and safety practices in a well-ventilated area.[5] Personal protective equipment, including gloves and safety glasses, is recommended.
- Storage: The compound is stable under recommended storage conditions.[5] It should be stored at room temperature, sealed in a dry environment.[6][9]
- Incompatibilities: Avoid strong oxidizing agents.[5]

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- To cite this document: BenchChem. [3-Bromo-1,7-naphthyridin-8(7H)-one CAS 1375301-90-8 properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591990#3-bromo-1-7-naphthyridin-8-7h-one-cas-1375301-90-8-properties]

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